molecular formula C10H17N3 B6154957 5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine CAS No. 566158-98-3

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B6154957
CAS No.: 566158-98-3
M. Wt: 179.3
InChI Key:
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Description

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an aminopropyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Another approach involves the reductive amination of 2-acetylpyridine with 2-aminopropane in the presence of a reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyridine: Lacks the aminopropyl and dimethyl groups, resulting in different reactivity and applications.

    N,N-dimethylpyridin-2-amine:

    5-(2-aminopropan-2-yl)pyridine: Lacks the dimethyl groups, leading to variations in its chemical behavior.

Uniqueness

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminopropyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features enhance its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

566158-98-3

Molecular Formula

C10H17N3

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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